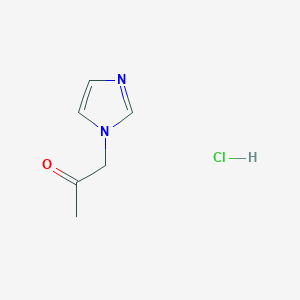

1-(1H-imidazol-1-yl)acetone hydrochloride

Description

Chemical Identity:

1-(1H-imidazol-1-yl)acetone hydrochloride (CAS: 1158457-23-8) is a white crystalline solid with the molecular formula C₇H₁₀ClN₃O and a molecular weight of 185.64 g/mol . It is highly soluble in water and classified as an irritant, requiring room-temperature storage .

Synthesis:

The compound is synthesized via nucleophilic substitution reactions. For example, ethyl chloroacetate reacts with imidazole in dry acetone under reflux conditions, followed by purification steps to yield intermediates like ethyl 1H-imidazol-1-yl acetate (82% yield) . Subsequent acid hydrolysis or HCl treatment generates the hydrochloride form .

Properties

IUPAC Name |

1-imidazol-1-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLZOMOQPWMJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-1-yl)acetone hydrochloride typically involves the reaction of imidazole with acetone in the presence of hydrochloric acid. The reaction conditions often include:

Solvent: Methanol or ethanol

Catalyst: Hydrochloric acid

Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-1-yl)acetone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-(1H-imidazol-1-yl)acetone hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)acetone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Mechanistic Insights :

Biological Activity

1-(1H-imidazol-1-yl)acetone hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of 1-(1H-imidazol-1-yl)acetone Hydrochloride

The synthesis of 1-(1H-imidazol-1-yl)acetone hydrochloride typically involves the reaction of imidazole with acetone in the presence of hydrochloric acid. This reaction can be described as follows:

- Refluxing imidazole : Imidazole is refluxed with acetone in an appropriate solvent.

- Formation of hydrochloride salt : The product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The overall reaction can be summarized in the following equation:

Antimicrobial Activity

Research has indicated that 1-(1H-imidazol-1-yl)acetone hydrochloride exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that 1-(1H-imidazol-1-yl)acetone hydrochloride inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

The mechanism by which 1-(1H-imidazol-1-yl)acetone hydrochloride exerts its biological effects appears to involve:

- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in cancer cells.

- Induction of apoptosis : It has been observed to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 64 µg/mL | |

| Antimicrobial | S. aureus | 32 µg/mL | |

| Anticancer | MCF-7 | 15 µM | |

| Anticancer | A549 | 20 µM |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives, 1-(1H-imidazol-1-yl)acetone hydrochloride was found to outperform several commonly used antibiotics against resistant strains of bacteria. The study concluded that the compound could be a promising candidate for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast and lung cancer cell lines demonstrated that treatment with 1-(1H-imidazol-1-yl)acetone hydrochloride led to a significant reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment, indicating its potential as a therapeutic agent against these cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.